molecular formula C7H6Cl2F3N B1455919 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride CAS No. 864264-98-2

2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1455919
M. Wt: 232.03 g/mol
InChI Key: LSTLOPHZEUSOQI-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds, such as 2-Hydroxy-5-(trifluoromethyl)pyridine , play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as model substrates for regioexhaustive functionalization .


Synthesis Analysis

The trifluoromethyl group has been the subject of recent advances in trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of trifluoromethyl-containing compounds .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a trifluoromethyl group (CF3) attached to a pyridine ring . The exact structure would depend on the specific compound and the position of the trifluoromethyl group on the ring .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2-Hydroxy-5-(trifluoromethyl)pyridine has a molecular weight of 163.10 g/mol and a melting point of 145.0°C to 149.0°C .

Scientific Research Applications

Coordination Chemistry

In coordination chemistry, the variability in chemistry and properties of pyridine derivatives has been extensively studied. These compounds serve as ligands to form complex compounds with various metals, showing significant spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. This area of research identifies potential interest points for future investigations into unknown analogues of such compounds (Boča, Jameson, & Linert, 2011).

Optical and Chemosensing

Pyridine derivatives have been highlighted for their role in the development of optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for sensing applications. This research area spans the development of pyrimidine-based optical sensors and the exploration of pyridine derivatives as chemosensors for various ions and neutral species, showcasing their potential in analytical chemistry (Jindal & Kaur, 2021).

Medicinal and Pharmacological Applications

The pharmacological and medicinal significance of pyridine derivatives has been reviewed, with these compounds displaying a range of biological activities including antifungal, antibacterial, antioxidant, and anticancer activities. The complexation of pyridine derivatives with metals such as Cu(II) has been shown to enhance their solubility, bioavailability, and pharmacological effects, presenting a promising strategy for future drug development (Alshamrani, 2023).

Catalysis

Research on hybrid catalysts for the synthesis of certain pyridine scaffolds has shown significant potential for the development of lead molecules in medicinal and pharmaceutical industries. The use of hybrid catalysts in synthesizing these compounds highlights the versatility and applicability of pyridine derivatives in modern synthetic chemistry (Parmar, Vala, & Patel, 2023).

Environmental and Safety Concerns

The environmental persistence and potential toxicity of polyfluoroalkyl chemicals have been discussed, with a focus on finding new compounds to replace harmful PFASs. This research underscores the importance of developing environmentally friendly alternatives to current pollutants, in which pyridine derivatives could play a role (Wang et al., 2019).

Safety And Hazards

These compounds can be harmful if swallowed or in contact with skin. They can cause skin irritation and serious eye irritation . Therefore, it’s important to handle them with care, using protective gloves, clothing, and eye/face protection .

Future Directions

The future directions in the research and application of trifluoromethyl-containing compounds are promising. They are becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Future research will likely focus on developing new synthesis methods and exploring new applications .

properties

IUPAC Name

2-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N.ClH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTLOPHZEUSOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride

CAS RN

864264-98-2
Record name 2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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